2,4,6-Trichloro-benzothiazole
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Overview
Description
2,4,6-Trichloro-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of benzothiazole, which is known for its diverse biological and chemical properties. The compound is characterized by the presence of three chlorine atoms at the 2, 4, and 6 positions on the benzene ring, making it a trichlorinated derivative. This structural modification imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
Mechanism of Action
Target of Action
2,4,6-Trichloro-benzothiazole primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . In addition, benzothiazole derivatives have been found to inhibit other targets such as DNA gyrase and enoyl acyl carrier protein reductase .
Mode of Action
The compound interacts with its targets by forming a stable complex. For instance, benzothiazole derivatives bearing an amide moiety have been found to exhibit different modes of action based on aryl group substitution . Some compounds show a membrane perturbing mode of action , while others exhibit an intracellular mode of action due to binding with DNA .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This results in the disruption of cell wall formation, leading to the death of the bacteria . Additionally, the compound can interfere with DNA replication by inhibiting DNA gyrase .
Pharmacokinetics
Benzothiazole derivatives are generally known for their stability and bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in detail to understand its pharmacokinetics.
Result of Action
The inhibition of the DprE1 enzyme and DNA gyrase leads to the disruption of cell wall biosynthesis and DNA replication, respectively . This results in the death of the bacteria, making this compound a potential anti-tubercular agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of benzothiazole derivatives, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
. Benzothiazole derivatives, a broader class of compounds that includes 2,4,6-Trichloro-benzothiazole, have been found to interact with various enzymes and proteins .
Cellular Effects
Benzothiazole derivatives have been shown to have significant effects on various types of cells
Molecular Mechanism
. Benzothiazole derivatives have been shown to interact with various biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Metabolic Pathways
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-benzothiazole typically involves the chlorination of benzothiazole derivatives. One common method includes the reaction of benzothiazole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and chlorine concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of benzothiazole derivatives with fewer chlorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include partially dechlorinated benzothiazole derivatives.
Scientific Research Applications
2,4,6-Trichloro-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2,4-Dichloro-benzothiazole: Lacks one chlorine atom compared to 2,4,6-Trichloro-benzothiazole, resulting in different chemical reactivity and biological activity.
2,6-Dichloro-benzothiazole: Another derivative with two chlorine atoms, exhibiting distinct properties.
Benzothiazole: The parent compound without any chlorine substitution, used as a reference for comparing the effects of chlorination.
Uniqueness: this compound is unique due to the presence of three chlorine atoms, which significantly alters its chemical and physical properties compared to its less chlorinated counterparts
Properties
IUPAC Name |
2,4,6-trichloro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCQHPHTMWSXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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